molecular formula C21H27N3O B13387265 N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine CAS No. 14030-77-4

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

Cat. No.: B13387265
CAS No.: 14030-77-4
M. Wt: 337.5 g/mol
InChI Key: SFNKTTXBZXVGOH-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is a synthetic compound belonging to the benzimidazole class of chemicals

Preparation Methods

The synthesis of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves several steps. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 2-(1H-benzimidazol-1-yl)ethanamine in the presence of a base to form the intermediate product. This intermediate is then reacted with diethylamine under controlled conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel analgesics and anti-inflammatory drugs.

    Industry: The compound is used in the synthesis of other benzimidazole derivatives, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to opioid receptors, leading to analgesic and sedative effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in the modulation of pain perception and other physiological responses.

Comparison with Similar Compounds

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine is structurally similar to other benzimidazole derivatives, such as etonitazene, metonitazene, and isotonitazene . it is unique in its specific substitution pattern and the presence of the 4-methoxyphenyl group, which may contribute to its distinct pharmacological properties. Compared to its analogs, this compound may exhibit different potency, efficacy, and safety profiles, making it a valuable subject of study in medicinal chemistry and pharmacology.

Properties

CAS No.

14030-77-4

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine

InChI

InChI=1S/C21H27N3O/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3

InChI Key

SFNKTTXBZXVGOH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC

Origin of Product

United States

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